4-(Benzhydrylthio)-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine
Description
4-(Benzhydrylthio)-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted at positions 4, 5, and 5. The structure includes:
- Position 5: A 4-chlorophenyl group, enhancing electronic effects and influencing binding interactions.
- Position 6: A methyl group, modulating steric and electronic properties.
For example, benzhydrylthio substitution at position 4 could involve reacting 4-chloro-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine with benzhydryl mercaptan under basic conditions.
Properties
IUPAC Name |
4-benzhydrylsulfanyl-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN2S2/c1-17-22(18-12-14-21(27)15-13-18)23-25(30-17)28-16-29-26(23)31-24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-16,24H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIDAXCRCFSZJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=CN=C2SC(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzhydrylthio)-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common route involves the formation of the thieno[2,3-d]pyrimidine core followed by functionalization at various positions.
Formation of Thieno[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Benzhydrylthio)-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(Benzhydrylthio)-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antitumor agent, with research focusing on its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as proteins and nucleic acids.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(Benzhydrylthio)-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical pathways in cancer cells, leading to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Thieno[2,3-d]pyrimidine derivatives exhibit diverse pharmacological activities depending on substituents. Below is a comparative analysis:
Physicochemical Properties
- Melting Points: Piperazine derivatives (e.g., 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine) exhibit higher melting points (~142–143°C) due to crystalline packing , while oxo derivatives melt at ~156–158°C .
Biological Activity
4-(Benzhydrylthio)-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of a benzhydrylthio group and a chlorophenyl substituent enhances its pharmacokinetic properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymes : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cancer cell proliferation and survival.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various bacterial strains, indicating its potential as an antibiotic agent.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
Biological Activity Data
Case Study 1: Cancer Cell Lines
A study evaluated the effects of the compound on various cancer cell lines (e.g., MCF-7 breast cancer cells). Results demonstrated a dose-dependent reduction in cell viability, suggesting potential for use as an anticancer agent.
Case Study 2: Antimicrobial Testing
In vitro testing against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL. This finding supports further investigation into its use as an antibiotic.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Cytotoxicity : The compound demonstrated significant cytotoxic effects on tumor cells while exhibiting minimal toxicity to normal cells.
- Mechanistic Insights : Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways.
- Synergistic Effects : Combination studies with existing chemotherapeutics indicated enhanced efficacy when used alongside standard treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
